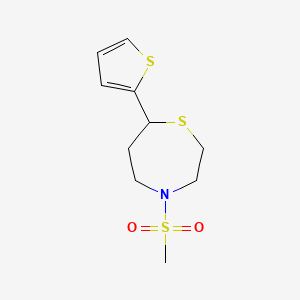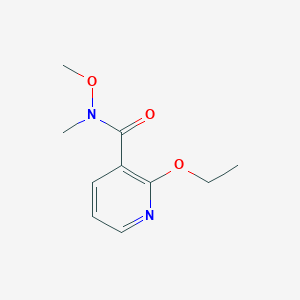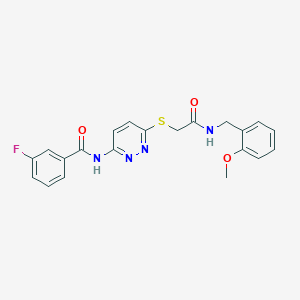
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, also known as FIIN-2, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. It has been shown to have potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
In the realm of antimicrobial research, the compound's derivatives have been synthesized to assess their effectiveness against bacterial and fungal pathogens. One study by Janakiramudu et al. (2017) discusses the synthesis of sulfonamides and carbamates using a precursor closely related to "2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone", showing promising antimicrobial potency against various strains. The sulfonamide derivatives, in particular, exhibited significant antifungal activity, highlighting the compound's potential in developing new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Evaluation
Another significant application involves anticancer research. Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, targeting human breast cancer cells. Among these compounds, one demonstrated remarkable inhibition of cancer cell proliferation, showcasing the therapeutic potential of derivatives of "this compound" in oncology (Gaur et al., 2022).
Enzyme Inhibition for Therapeutic Applications
The compound's derivatives have also been explored for their inhibitory effects on specific enzymes, presenting another avenue for therapeutic applications. For instance, derivatives have shown potent inhibition against carbonic anhydrase isoenzymes, which are crucial for various physiological functions. Supuran et al. (2013) investigated aromatic sulfonamide inhibitors, indicating their potential in treating diseases like glaucoma and possibly contributing to the development of new diuretics or anticancer drugs (Supuran et al., 2013).
Chemical Development and Molecular Analysis
On the chemical development front, the compound serves as a precursor or intermediate in synthesizing more complex molecules. Hermecz et al. (2001) detailed the synthesis of SR-121463, a vasopressin receptor 2 antagonist, demonstrating the critical role of similar compounds in developing new therapeutics (Hermecz et al., 2001).
Propiedades
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCWIBPZDPMLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

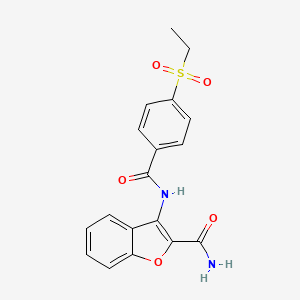
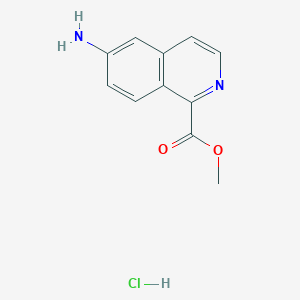
![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
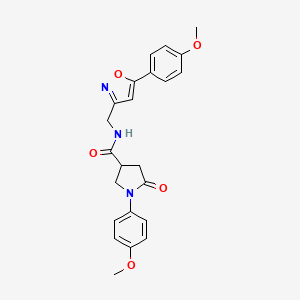
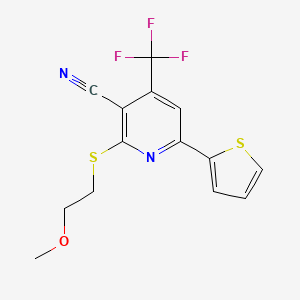
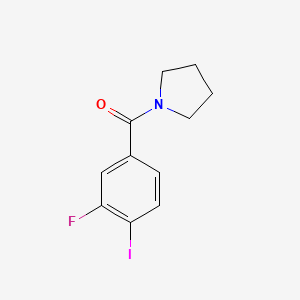
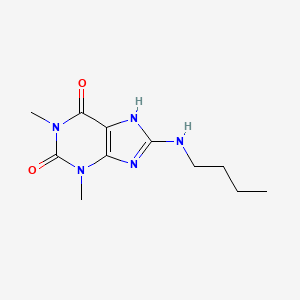
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
